

Comparing Ftisadtsk activity with other DNA translocases

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A Comparative Guide to FtsK and Other DNA Translocases

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the FtsK DNA translocase with other notable DNA translocases, supported by experimental data. The information is intended to assist researchers in understanding the functional nuances of these molecular motors and to aid in the development of novel therapeutic strategies targeting bacterial cell division and chromosome segregation.

Quantitative Comparison of DNA Translocase Activity

The following table summarizes key quantitative parameters of FtsK and other selected DNA translocases. These values are derived from various experimental studies and provide a basis for comparing their efficiency and mechanics.



Feature	FtsK (E. coli)	SpollIE (B. subtilis)	HerA (Archaeal)
Translocation Speed	>5 kb/s[1][2][3]	~4-7 kb/s[4]	Not explicitly quantified in the same units, but exhibits helicase and translocase activity.
Substrate	Double-stranded DNA (dsDNA)[5]	Double-stranded DNA (dsDNA)	Double-stranded DNA (dsDNA) with 3' or 5' single-stranded extensions
Energy Source	ATP Hydrolysis	ATP Hydrolysis	ATP Hydrolysis
Cellular Role	Chromosome segregation, dimer resolution, cell division coordination	Chromosome segregation during sporulation and vegetative growth	DNA double-strand break repair
Directionality Cue	FtsK Orienting Polar Sequences (KOPS)	SpoIIIE Recognition Sequences (SRS)	Bipolar; can use either 3' or 5' ssDNA extensions for loading
Oligomeric State	Hexameric ring	Hexameric ring	Hexameric ring

Experimental Protocols

Measuring DNA Translocase Activity using Single-Molecule Magnetic Tweezers

This protocol outlines a common method for observing and quantifying the activity of DNA translocases like FtsK at the single-molecule level.

1. Preparation of the DNA Substrate:

- A long DNA molecule (e.g., lambda phage DNA) is biotinylated at one end and attached to a streptavidin-coated magnetic bead.
- The other end of the DNA is labeled with digoxigenin and tethered to an anti-digoxigenin coated glass surface of a flow cell.



2. Assembly of the Experimental Apparatus:

- The flow cell is mounted on a microscope.
- A pair of magnets is positioned above the flow cell to apply a controlled stretching force to the DNA molecule.
- The position of the magnetic bead is tracked with high precision using video microscopy.

3. Initiation of Translocation:

- A solution containing the purified DNA translocase (e.g., FtsK) and ATP is introduced into the flow cell.
- The translocase binds to the DNA and begins to translocate along it.

4. Data Acquisition and Analysis:

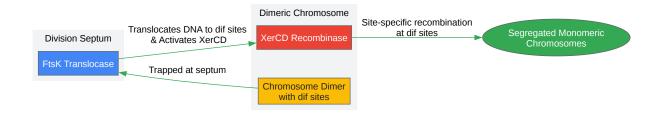
- As the translocase moves along the DNA, it will either pull the bead against the applied force or release supercoils, leading to a change in the bead's position.
- The change in the DNA tether length over time is recorded.
- The translocation speed is calculated from the rate of change of the DNA tether length. The processivity (how long the enzyme stays on the DNA) can also be determined.

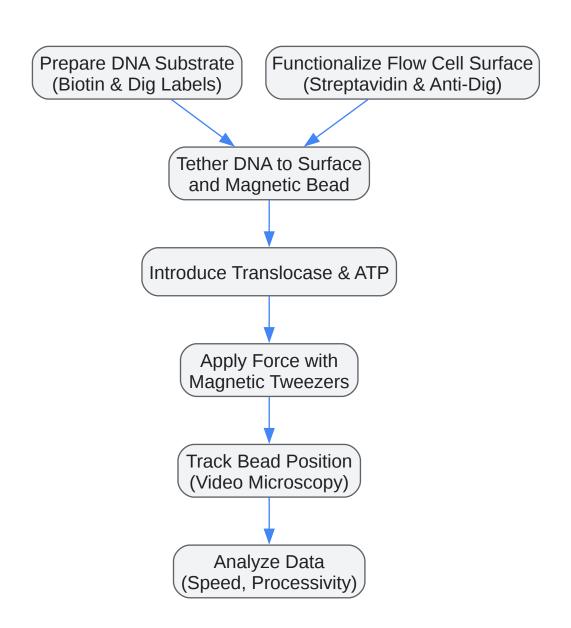
Visualizations

Signaling Pathway: FtsK-mediated Chromosome Dimer Resolution

This diagram illustrates the role of FtsK in recognizing and resolving chromosome dimers at the bacterial division septum, a critical step for proper chromosome segregation.







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